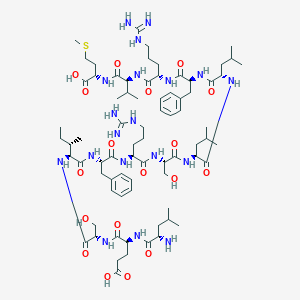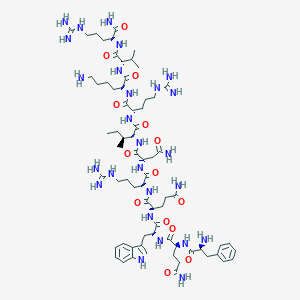
神経ペプチドS (ラット)
説明
Neuropeptide S (rat) is a 20-amino acid modulatory peptide that was identified in 2004. It is named after its conserved N-terminal serine residue. Neuropeptide S is expressed by a limited number of neurons in the brainstem and has been found to play a role in regulating arousal and anxiety. The peptide exerts its effects by binding to the Neuropeptide S receptor, a G-protein-coupled receptor widely distributed throughout the brain .
科学的研究の応用
Neuropeptide S has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating arousal, anxiety, and other behaviors in animal models.
Medicine: Potential therapeutic target for treating anxiety disorders, sleep disorders, and neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and as a research tool in pharmacology .
作用機序
Target of Action
Neuropeptide S (rat) primarily targets the Neuropeptide S receptor (NPSR) . This receptor is a G protein-coupled receptor (GPCR) that is widely distributed throughout the brain . The NPSR is involved in a variety of physiological effects, including behavior and immune functions .
Mode of Action
Neuropeptide S (rat) acts as an agonist at the NPSR . Upon binding to the NPSR, it stimulates the release of calcium into the neuroplasm, increases cyclic adenosine monophosphate (cAMP) levels, and likely phosphorylates the protein kinase MAPK . This results in the activation of neurons .
Biochemical Pathways
Neuropeptide S (rat) is involved in several biochemical pathways. It is co-localized with other excitatory transmitters such as glutamate, acetylcholine, or corticotropin-releasing factor . Activation of NPSR triggers mobilization of intracellular calcium and stimulation of cAMP synthesis, thereby increasing cellular excitability .
Pharmacokinetics
It is known that npsr couples via gαs and gαq to elevate intracellular camp and calcium, thus it is an excitatory gpcr
Result of Action
Neuropeptide S (rat) has a multidirectional regulatory activity. It is known for its simultaneous anxiolytic and arousal-promoting effect, suggesting an involvement in mood control and vigilance . It has been found to suppress anxiety and appetite, induce wakefulness and hyperactivity, and play a significant role in the extinction of conditioned fear .
Action Environment
The action of Neuropeptide S (rat) can be influenced by various environmental factors. For instance, sleep deprivation can lead to an increase in the transcript levels of Neuropeptide S in certain neuron clusters . Furthermore, the expression of Neuropeptide S and its receptor can be differentially regulated after caffeine or nicotine treatment, indicating complex interactions with adenosine and cholinergic systems .
生化学分析
Biochemical Properties
Neuropeptide S (rat) plays a crucial role in biochemical reactions by interacting with its receptor, Neuropeptide S receptor 1 (NPSR1). Upon binding to NPSR1, Neuropeptide S (rat) triggers the mobilization of intracellular calcium ions and stimulates cyclic adenosine monophosphate (cAMP) synthesis, thereby increasing cellular excitability . Neuropeptide S (rat) is co-localized with other excitatory neurotransmitters such as glutamate, acetylcholine, and corticotropin-releasing factor, indicating its role in modulating neurotransmission .
Cellular Effects
Neuropeptide S (rat) exerts significant effects on various cell types and cellular processes. It promotes wakefulness and arousal by suppressing all stages of sleep . Additionally, Neuropeptide S (rat) has anxiolytic-like effects, reducing anxiety in behavioral paradigms that measure fear or responses to novelty . It influences cell signaling pathways by activating NPSR1, leading to increased intracellular calcium levels and cAMP synthesis . Neuropeptide S (rat) also affects gene expression and cellular metabolism by modulating the activity of various transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of Neuropeptide S (rat) involves its binding to NPSR1, a GPCR. This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways . Neuropeptide S (rat) binding to NPSR1 results in the activation of G proteins, which subsequently activate adenylate cyclase, increasing cAMP levels . This cascade leads to the mobilization of intracellular calcium ions, further enhancing cellular excitability . Neuropeptide S (rat) also modulates gene expression by influencing the activity of transcription factors such as cAMP response element-binding protein (CREB) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neuropeptide S (rat) have been observed to change over time. Neuropeptide S (rat) is stable and retains its biological activity for extended periods under controlled conditions . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to Neuropeptide S (rat) has been shown to result in sustained anxiolytic and arousal-promoting effects . Additionally, Neuropeptide S (rat) can undergo degradation by extracellular peptidases, which may influence its long-term effects .
Dosage Effects in Animal Models
The effects of Neuropeptide S (rat) vary with different dosages in animal models. At low doses, Neuropeptide S (rat) exhibits potent anxiolytic and arousal-promoting effects . At higher doses, it can induce hyperactivity and increased locomotor activity . Threshold effects have been observed, where a minimum effective dose is required to elicit significant behavioral changes . Toxic or adverse effects at high doses include increased anxiety and stress responses .
Metabolic Pathways
Neuropeptide S (rat) is involved in various metabolic pathways, primarily through its interaction with NPSR1. Activation of NPSR1 by Neuropeptide S (rat) leads to the stimulation of adenylate cyclase and increased cAMP synthesis . This activation modulates metabolic flux and influences the levels of various metabolites . Neuropeptide S (rat) also interacts with enzymes such as phosphodiesterases, which regulate cAMP levels and influence metabolic pathways .
Transport and Distribution
Neuropeptide S (rat) is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in the brainstem, where it is synthesized and released by neurons . Neuropeptide S (rat) can diffuse across synaptic clefts and bind to NPSR1 on target cells, facilitating its distribution within the central nervous system . Additionally, Neuropeptide S (rat) can be transported across the blood-brain barrier, allowing it to exert its effects on various brain regions .
Subcellular Localization
Neuropeptide S (rat) exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and can be found in vesicles within neurons . Neuropeptide S (rat) is released from these vesicles upon neuronal activation and binds to NPSR1 on the cell surface . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of Neuropeptide S (rat) to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Neuropeptide S typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of Neuropeptide S follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is employed for purification, ensuring the peptide’s high purity and quality .
化学反応の分析
Types of Reactions
Neuropeptide S undergoes various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents
Major Products
The major products of these reactions include oxidized, reduced, and substituted forms of Neuropeptide S, each with distinct biological activities .
類似化合物との比較
Neuropeptide S is unique compared to other neuropeptides due to its dual role in promoting arousal and reducing anxiety. Similar compounds include:
Corticotropin-releasing factor: Primarily involved in stress responses.
Oxytocin: Known for its role in social bonding and reducing anxiety.
Vasopressin: Involved in water retention and social behaviors
Neuropeptide S stands out due to its specific receptor and distinct behavioral effects, making it a valuable target for therapeutic research .
特性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H160N34O27/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPBYGCOBLSFSK-HDNLQJMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H160N34O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2210.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















